molecular formula C23H20N4O B4683705 N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B4683705
M. Wt: 368.4 g/mol
InChI Key: BHAVPCOXWTVSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and has been shown to be effective in reducing the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect has been attributed to the inhibition of certain proteins that are involved in cell survival.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. Additionally, this compound has been shown to be effective in a variety of applications, making it a versatile tool for scientific research. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the use of N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide in scientific research. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Additionally, there is potential for the use of this compound in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-16-7-6-8-17(2)22(16)25-23(28)19-11-13-20(14-12-19)27-21(15-24-26-27)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAVPCOXWTVSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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